molecular formula C20H17BrN4OS B2948076 7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242886-11-8

7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2948076
CAS No.: 1242886-11-8
M. Wt: 441.35
InChI Key: RSTAYFBSCGEEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one ( 1242886-11-8, MF: C20H17BrN4OS, MW: 441.3442) is a high-purity chemical compound offered for biological and pharmacological research . This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine chemical class, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Specifically, derivatives of this scaffold have been designed and synthesized as novel small-molecule targeted antitumor agents. Research indicates that such compounds can function as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, two critical targets in oncology . The dysregulation of the HGF/c-Met signaling pathway is a driving factor for many cancers, promoting tumor growth, invasion, and angiogenesis . Simultaneously, inhibition of VEGFR-2 signal can block tumor angiogenesis and change or destroy tumor blood vessels . Dual c-Met/VEGFR-2 inhibitors may exhibit excellent antitumor activity and have the potential to overcome drug resistance associated with single-target agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can obtain this compound in various quantities, with standard offerings including 1mg, 5mg, 10mg, and 25mg[v] .

Properties

IUPAC Name

7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTAYFBSCGEEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrN4OSC_{20}H_{17}BrN_4OS with a molecular weight of approximately 441.35 g/mol. The structure features a triazolo[4,3-a]pyrazine core, which is known for its pharmacological properties.

Structural Representation:

InChI=1S/C20H17BrN4OS/c1133414(2)15(1113)12272023221819(26)24(91025(18)20)177516(21)6817/h311H,12H2,12H3\text{InChI}=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with thioether groups. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. In vitro tests have shown that compounds related to this compound possess moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound MIC (μg/mL) Target Bacteria
This compoundTBDStaphylococcus aureus
Compound 2e32Staphylococcus aureus
Compound 2e16Escherichia coli

Research indicates that the presence of electron-donating groups on the aromatic rings enhances antibacterial activity by improving interaction with bacterial cell membranes .

Other Biological Activities

Beyond antibacterial properties, triazolo derivatives have shown promise in various biological assays:

  • Antifungal Activity: Some derivatives exhibit antifungal properties comparable to standard antifungal agents.
  • Antidiabetic Effects: Certain compounds within this class have been linked to antidiabetic activity through mechanisms involving enzyme inhibition.
  • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets. These interactions may include:

  • Enzyme Inhibition: Targeting bacterial enzymes critical for cell wall synthesis.
  • Membrane Disruption: Altering membrane permeability leading to cell lysis.

Case Studies

Several case studies highlight the effectiveness of triazolo derivatives in treating resistant bacterial strains. For instance:

  • Study on Staphylococcus aureus: A derivative exhibited a significant reduction in bacterial load in infected models compared to controls.
  • Combination Therapy: When used in combination with other antibiotics, enhanced efficacy was observed against resistant strains.

Scientific Research Applications

7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic compound with potential applications in various scientific fields, particularly in medicinal chemistry. It falls under the category of triazolo[4,3-a]pyrazine derivatives, known for their diverse biological activities.

Chemical Structure and Properties
The molecular formula of this compound is C20H17BrN4OS, and it has a molecular weight of approximately 441.35 g/mol.

Key properties include:

  • IUPAC Name: 7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • InChI: InChI=1S/C20H17BrN4OS/c1-13-3-4-14(2)15(11-13)12-27-20-23-22-18-19(26)24(9-10-25(18)20)17-7-5-16(21)6-8-17/h3-11H,12H2,1-2H3
  • InChI Key: RSTAYFBSCGEEFI-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br

Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and subsequent functionalization with thioether groups. Optimization of yield and purity are key goals in exploring synthetic routes.

Applications

  • Antibacterial Activity: Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit antibacterial properties. Related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria in in vitro tests. For example, one study showed moderate to good activity against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the aromatic rings may enhance antibacterial activity by improving interaction with bacterial cell membranes.
  • Other Biological Activities: Triazolo derivatives have demonstrated potential in various biological assays:
    • Antifungal Activity: Some derivatives exhibit antifungal properties comparable to standard antifungal agents.
    • Antidiabetic Effects: Certain compounds within this class have been linked to antidiabetic activity through mechanisms involving enzyme inhibition.
    • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Mechanism of Action: The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets, such as bacterial enzymes critical for cell wall synthesis or through membrane disruption leading to cell lysis.

Chemical Reactions Analysis

Reactivity of Functional Groups

a. Bromophenyl Group
The bromine atom at the para position is susceptible to:

  • Cross-coupling reactions :

    Reaction TypeConditionsProductYieldReference
    Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives75–85%
    UllmannCuI, 1,10-phenanthroline, K₃PO₄Aryl ethers60–70%

b. Thioether Linkage
The (2,5-dimethylbenzyl)thio group exhibits:

  • Oxidation : Conversion to sulfone or sulfoxide derivatives using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ .

  • Nucleophilic displacement : Replacement with amines (e.g., morpholine) under SN2 conditions .

c. Triazolopyrazine Core
The fused heterocycle participates in:

  • Electrophilic aromatic substitution : Nitration or sulfonation at electron-rich positions (C-5 or C-6) .

  • Ring-opening reactions : Acid-catalyzed hydrolysis to yield pyrazine-2,3-diamine derivatives .

Catalytic and Biological Activity

While direct data on this compound’s biological activity is limited, structurally analogous triazolopyrazines exhibit:

  • G-quadruplex DNA binding : Mediated by π-π stacking interactions, with binding constants >10⁶ M⁻¹ .

  • Telomerase inhibition : Disruption of telomere maintenance in cancer cells (IC₅₀ = 3–50 nM in ALT-positive lines) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming 2,5-dimethylbenzyl radical and a triazolopyrazine sulfenic acid intermediate .

  • Hydrolytic stability : Stable in pH 4–9 buffers (t₁/₂ > 24 h at 25°C) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Comparative Reactivity of Analogues

DerivativeSubstituentKey ReactivityReference
VI TrifluoromethylEnhanced electrophilicity at C-3
VIIIa PhenylpropanoylSusceptible to enzymatic hydrolysis
8jm ImidazopyridineNanomolar IC₅₀ against RSV

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are highly dependent on substituents at positions 3 and 5. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name Substituents (Position 7 / Position 3) Key Pharmacological Activities Physicochemical Properties References
7-(4-Bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 4-Bromophenyl / (2,5-Dimethylbenzyl)thio Predicted: Cytotoxicity, P2X7 receptor antagonism (based on structural analogs) High lipophilicity; solubility likely limited in polar solvents (similar to fluorobenzyl derivatives)
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 4-Fluorobenzyl / Thioxo Antimicrobial (Gram-negative bacteria: MIC 12.5 µg/mL, MBC 25.0 µg/mL) Freely soluble in DMF, DMSO; slightly soluble in methanol/ethanol; insoluble in water
7-(3-Chloro-2-methylphenyl)-3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3-Chloro-2-methylphenyl / Thioxo Antimicrobial (Gram-negative bacteria: MIC 12.5–25.0 µg/mL, MBC 25.0–50.0 µg/mL) Not explicitly reported; likely similar solubility to fluorobenzyl analog
7-(6-Methoxynaphthalen-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine 6-Methoxynaphthalen-2-yl / Trifluoromethyl Predicted: CNS activity (structural similarity to P2X7 antagonists) Synthesized via hydrothermal methods; solubility data not reported
3-(Trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one None / Trifluoromethyl Intermediate for sitagliptin synthesis; impurity profile studied Density: 1.9 g/cm³; molecular weight: 206.125 g/mol

Key Research Findings and Mechanistic Insights

Antimicrobial Activity: Derivatives with thioxo groups at position 3 (e.g., 7-(4-fluorobenzyl)- and 7-(3-chloro-2-methylphenyl)- analogs) exhibit potent activity against Gram-negative bacteria, with MIC values as low as 12.5 µg/mL .

Receptor Antagonism :

  • Analogs with alkylthio or trifluoromethyl groups (e.g., 3-(trifluoromethyl)- derivatives) show affinity for P2X7 receptors, which are implicated in pain and inflammatory pathways . The (2,5-dimethylbenzyl)thio group in the target compound may enhance receptor binding through hydrophobic interactions.

Physicochemical Properties :

  • Solubility : Fluorobenzyl and thioxo derivatives are sparingly soluble in polar solvents but freely soluble in DMF/DMSO, suggesting formulation challenges for aqueous delivery . The bromophenyl analog’s solubility is expected to be lower due to increased molecular weight and hydrophobicity.
  • Analytical Methods : Potentiometric titration (0.1 M perchloric acid in acetic anhydride) is validated for quantifying fluorobenzyl derivatives with ≤0.22% uncertainty . Similar methods may apply to the bromophenyl analog but require revalidation due to structural differences.

Impurity Profiles: Related impurities in fluorobenzyl derivatives include oxidation byproducts (e.g., 3,8-dione analogs) and synthesis intermediates (e.g., 3-hydrazinopyrazin-2(1H)-one), controlled via HPLC with ≤0.5% thresholds . The bromophenyl analog’s impurities would require analogous characterization.

Q & A

Q. Key Variations :

  • For thioether substituents (e.g., (2,5-dimethylbenzyl)thio), introduce thiol-containing intermediates during cyclization or post-functionalization .
  • Alternative routes for related triazolothiadiazines involve multi-step sequences starting from 4-thioalkyl phenols .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield*Reference
CyclocondensationCDI, DMFA, 100°C, 24h refluxNot reported
Thioether functionalizationN-(chloroacetyl)morpholine, K₂CO₃, KI, reflux75–85%

*Yields vary based on substituent steric/electronic effects.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) and confirm substitution patterns .

IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1716 cm⁻¹, C-S stretch ~650 cm⁻¹) .

X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (mean C–C bond length: 1.39 Å, R factor <0.05) .

ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 406.28 for analogs) .

Q. Table 2: Key Spectroscopic Parameters

TechniqueCritical ObservationsExample DataReference
¹H-NMR (DMSO-d₆)Aromatic protons: 7.35–8.08 ppm
X-ray CrystallographySpace group: P-1, Z = 2R factor: 0.044, wR: 0.133

Advanced: How can researchers resolve contradictions between predicted and observed spectral data?

Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting or IR peaks) arise from:

Conformational Isomerism : Use variable-temperature NMR to detect rotamers .

Impurities : Purify via column chromatography (silica gel, CHCl₃:MeOH) or recrystallization .

Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize polar tautomers .

Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. Case Study :

  • For 8-amino-triazolo-pyrazinones, NH₂ protons in DMSO-d₆ appear as broad singlets (δ 7.54 ppm) due to hydrogen bonding, which DFT simulations corroborate .

Advanced: What strategies optimize synthetic yield for triazolo-pyrazinone derivatives?

Methodological Answer:

Catalyst Screening : Use KI (1 mmol) to accelerate thioether formation (yield increase: 15–20%) .

Solvent Optimization : Anhydrous DMFA enhances cyclization efficiency vs. DMF .

Reaction Time : Extend reflux duration (>24h) for sterically hindered substrates .

Workup Adjustments : Replace i-propanol with ethanol for improved recrystallization .

Q. Table 3: Yield Optimization Parameters

FactorImprovement ObservedReference
KI addition75% → 85% yield for thioether derivatives
Extended reflux (36h)60% → 72% yield for bulky substituents

Advanced: How can X-ray crystallography and DFT studies validate structural hypotheses?

Methodological Answer:

X-ray Parameters :

  • Collect data at 296 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refine structures with SHELXL-97; ensure R factor <0.05 and data-to-parameter ratio >15 .

DFT Integration :

  • Calculate bond lengths/angles (e.g., C–N: 1.32 Å vs. experimental 1.34 Å) .
  • Map electrostatic potentials to predict reactivity (e.g., electrophilic Br sites) .

Q. Case Study :

  • For 4-bromophenyl analogs, X-ray confirmed orthorhombic packing (space group Pbca), while DFT aligned with observed dihedral angles (±2°) .

Basic: How do substituents influence the compound’s solubility and stability?

Methodological Answer:

Solubility :

  • Bromophenyl groups reduce polarity; use chloroform/MeOH (1:1) for dissolution .
  • Thioethers enhance lipophilicity (logP >3.5) .

Stability :

  • Store at –20°C in amber vials to prevent photodegradation .
  • Avoid prolonged exposure to moisture (hydrolysis risk at C=O) .

Q. Table 4: Solubility and Stability Guidelines

PropertyConditionReference
Solubility in MeOH10 mg/mL at 25°C
Thermal DegradationOnset at 180°C (TGA)

Advanced: What experimental designs ensure reproducibility in biological assays?

Methodological Answer:

Controls : Include positive (e.g., sitagliptin for DPP-4 inhibition) and vehicle controls .

Dose-Response : Use 3–5 logarithmic concentrations (1 nM–100 µM) .

Replicates : Perform triplicate measurements per condition; apply ANOVA for significance .

Blinding : Assign sample codes randomly to minimize bias .

Q. Case Study :

  • For antioxidant assays, harvest plant-derived analogs in randomized blocks to account for seasonal variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.